molecular formula C4H3F3N2O B11812181 4-(Trifluoromethoxy)-1H-imidazole

4-(Trifluoromethoxy)-1H-imidazole

Cat. No.: B11812181
M. Wt: 152.07 g/mol
InChI Key: QXPXVIVPYRMQLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable imidazole derivative is reacted with a trifluoromethoxylating reagent under controlled conditions . For example, the reaction of imidazole with trifluoromethyl iodide in the presence of a base like potassium carbonate can yield 4-(Trifluoromethoxy)-1H-imidazole .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4-(Trifluoromethoxy)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenyl isocyanate
  • 4-(Trifluoromethoxy)phenyl urea
  • 4-(Trifluoromethoxy)aniline

Uniqueness

4-(Trifluoromethoxy)-1H-imidazole is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

5-(trifluoromethoxy)-1H-imidazole

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)10-3-1-8-2-9-3/h1-2H,(H,8,9)

InChI Key

QXPXVIVPYRMQLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)OC(F)(F)F

Origin of Product

United States

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